8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c9-5-1-4(10)2-14-3-6(8(15)13-11)12-7(5)14/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICXGPURNSINPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165897 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-18-0 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 8-bromo-6-chloroimidazo[1,2-a]pyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide exhibits significant antimicrobial properties. Studies have shown its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This property positions this compound as a promising candidate for cancer therapeutics .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been reported to inhibit certain kinases involved in cancer progression, suggesting that it could serve as a lead compound for developing targeted cancer therapies .
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can effectively target insect species that are resistant to conventional pesticides, providing an alternative solution in pest management strategies .
Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating its usefulness in sustainable agriculture practices .
Materials Science
Synthesis of Functional Materials
In materials science, this compound has been utilized as a precursor for synthesizing novel functional materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and nanotechnology .
Nanocomposites Development
The incorporation of this compound into nanocomposites has been explored due to its potential to improve the electrical conductivity and thermal stability of these materials. Such advancements could lead to innovative applications in energy storage and conversion technologies .
Case Studies
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of imidazopyridine carbohydrazides are highly dependent on substituent positions and electronic effects. Key analogues include:
Physicochemical Properties
Solubility :
Stability :
Key Research Findings
Anticancer Potential: 8-Bromo-6-chloro derivatives induce apoptosis via caspase-3 activation, with selectivity indices >10 against cancer vs. normal cells . Synergy with cisplatin enhances efficacy in multidrug-resistant models .
Corrosion Inhibition :
- Quantum chemical calculations (DFT) confirm that methoxy and bromo groups in 6-bromo analogues increase electron donation to metal surfaces, improving adsorption .
Toxicity Profile: Nitro-substituted derivatives exhibit genotoxicity in Ames tests, whereas 8-bromo-6-chloro compounds are non-genotoxic up to 100 µM .
Biological Activity
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6BrClN4O
- Molecular Weight : 289.52 g/mol
- CAS Number : 1031927-18-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : This compound has demonstrated effectiveness against various bacterial strains, possibly through the inhibition of bacterial DNA synthesis.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Studies :
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent. -
Kinase Inhibition :
Preliminary research indicates that this compound may inhibit certain kinases involved in cancer progression. This suggests a dual mechanism where it not only induces apoptosis but may also prevent cell proliferation.
Safety and Toxicity
Safety assessments indicate that while the compound exhibits promising biological activities, it also poses some toxicity risks. It is classified under Category 4 for acute toxicity via dermal and inhalation routes, indicating moderate risk upon exposure .
Q & A
Q. Q1. What are the recommended synthetic routes for 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core followed by hydrazide formation. A common approach includes:
- Step 1 : Bromination at the 8-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux (70–80°C) .
- Step 2 : Chlorination at the 6-position via electrophilic substitution using POCl₃ or Cl₂ gas in anhydrous dichloromethane .
- Step 3 : Conversion of the 2-carboxylic acid to carbohydrazide using hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .
Optimization : Adjust stoichiometry (1:1.2 molar ratio for NBS) and use radical initiators (e.g., iodine) to enhance bromination efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Q2. How can the compound’s purity and structural integrity be validated post-synthesis?
Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (MW = 231.48 g/mol) and detect impurities .
- ¹H/¹³C NMR : Key signals include the imidazo-pyridine aromatic protons (δ 7.2–8.5 ppm) and carbohydrazide NH₂ peaks (δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., 16.2° between pyridine and imidazole rings in analogs) to confirm substituent positions .
Q. Q3. What are the solubility and stability guidelines for handling this compound?
- Solubility : Slightly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. Q4. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Bromine (8-position) : Acts as a directing group, facilitating Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
- Chlorine (6-position) : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) in DMF at 100°C .
Contradictions : While bromine typically undergoes oxidative addition faster than chlorine, steric hindrance from the carbohydrazide group may slow coupling kinetics .
Q. Q5. What strategies resolve contradictions in biological activity data across analogs?
- Case Study : Analog 6-bromo-8-carboxylic acid showed anti-cancer activity (IC₅₀ = 2.1 µM), while 6-chloro-8-carbohydrazide analogs were inactive.
- Hypothesis : The carbohydrazide group may reduce cell permeability or alter target binding.
- Methodology : Perform logP measurements (via shake-flask method) and molecular docking (using CDK2 or EGFR kinase structures) to assess bioavailability and binding modes .
Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Simulations : Use AutoDock Vina with PDB IDs 1KE5 (CDK2) or 1M17 (EGFR). Key interactions include:
- Halogen bonding between Br/Cl and kinase hinge regions (e.g., Met796 in EGFR).
- Hydrogen bonding of the carbohydrazide NH₂ with Asp831 .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions (310K, 1 atm) .
Q. Q7. What is the role of pH in modulating the compound’s fluorescence properties?
- Mechanism : The carbohydrazide group acts as a pH-sensitive fluorophore. At pH < 5, protonation quenches fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm); at pH 7–9, deprotonation restores emission .
- Applications : Use as a ratiometric probe for lysosomal pH tracking in live cells (calibrated with Nigericin/KCl buffers) .
Methodological Challenges
Q. Q8. How to address low yields in large-scale synthesis?
Q. Q9. What analytical techniques differentiate regioisomers during functionalization?
Q. Q10. How to evaluate the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use ADP-Glo™ kinase assay (Promega) with IC₅₀ determination against CDK2/Cyclin A.
- Selectivity Screening : Test against a panel of 50 kinases (e.g., PKIS library) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
